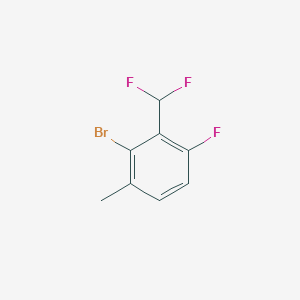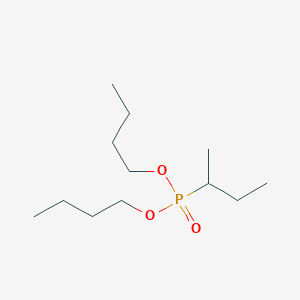
alpha-Neoclovene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-alpha-Neoclovene is a sesquiterpene, a class of terpenes that consist of three isoprene units and are often found in essential oils and other natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process often requires specific conditions such as controlled temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of (-)-alpha-Neoclovene can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its synthesis. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, (-)-alpha-Neoclovene is studied for its potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for synthetic organic chemistry.
Biology
In biology, (-)-alpha-Neoclovene has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. These properties make it a candidate for further research in drug development.
Medicine
In medicine, (-)-alpha-Neoclovene’s potential therapeutic effects are being explored. Its anti-inflammatory properties, for example, could be beneficial in treating conditions such as arthritis.
Industry
In industry, (-)-alpha-Neoclovene is used in the production of fragrances and flavors due to its pleasant aroma. It is also being explored for its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interact with various signaling molecules and receptors.
Comparison with Similar Compounds
Similar Compounds
alpha-Caryophyllene: Another sesquiterpene with similar structural features.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: A sesquiterpene with potential antimicrobial activity.
Uniqueness
(-)-alpha-Neoclovene is unique due to its specific stereochemistry and the presence of certain functional groups that differentiate it from other sesquiterpenes. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
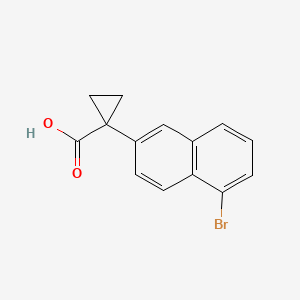
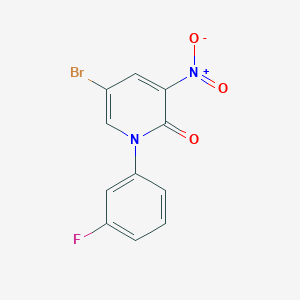

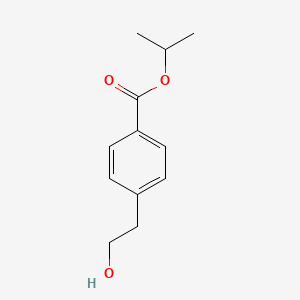

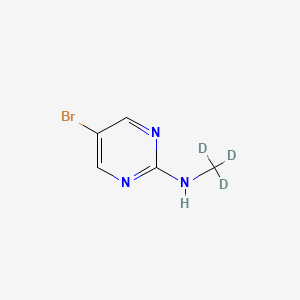

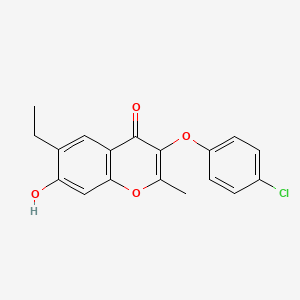
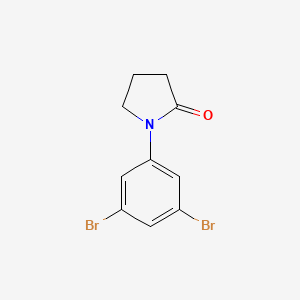
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
